1-(4-Nitrobenzenesulfonyl)-1,4-diazepane
CAS No.:
Cat. No.: VC17791939
Molecular Formula: C11H15N3O4S
Molecular Weight: 285.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H15N3O4S |
|---|---|
| Molecular Weight | 285.32 g/mol |
| IUPAC Name | 1-(4-nitrophenyl)sulfonyl-1,4-diazepane |
| Standard InChI | InChI=1S/C11H15N3O4S/c15-14(16)10-2-4-11(5-3-10)19(17,18)13-8-1-6-12-7-9-13/h2-5,12H,1,6-9H2 |
| Standard InChI Key | ZEDYMVLKZQVSKM-UHFFFAOYSA-N |
| Canonical SMILES | C1CNCCN(C1)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Introduction
Chemical Identity and Structural Characteristics
Molecular Formula and Weight
1-(4-Nitrobenzenesulfonyl)-1,4-diazepane has the molecular formula C₁₁H₁₅N₃O₄S and a molecular weight of 285.32 g/mol . The structure comprises a 1,4-diazepane ring (a seven-membered saturated heterocycle with two nitrogen atoms) substituted at the 1-position by a 4-nitrobenzenesulfonyl group.
Structural Elucidation
Key spectral and computational data confirm the compound’s structure:
Synthesis and Modification
Key Synthetic Routes
The synthesis of 1-(4-nitrobenzenesulfonyl)-1,4-diazepane typically involves sulfonylation of 1,4-diazepane with 4-nitrobenzenesulfonyl chloride (4-NsCl). A representative procedure follows:
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Sulfonylation:
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Purification:
This method parallels the synthesis of its 2-nitro isomer, 1-((2-nitrophenyl)sulfonyl)-1,4-diazepane (PubChem CID: 16791026) .
Post-Synthetic Modifications
The nitro group and sulfonamide moiety enable further functionalization:
Nitro Group Reduction
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Reduction to Amine: Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to an amine, yielding 1-(4-aminobenzenesulfonyl)-1,4-diazepane .
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Applications: The resulting amine serves as a handle for coupling reactions (e.g., amide bond formation) .
Alkylation and Cyclization
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Mitsunobu Alkylation: Alkynols react with the sulfonamide under Mitsunobu conditions to install propargyl groups, enabling Huisgen cycloaddition for triazole formation .
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Example: Reaction with pent-4-yn-1-ol produces triazolo[1,5-a] diazepines, expanding skeletal diversity .
Physicochemical Properties
Solubility and Stability
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Solubility: Moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) and limited solubility in water .
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Stability: Stable under ambient conditions but sensitive to strong acids/bases due to the sulfonamide linkage .
Spectroscopic Data
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IR Spectroscopy: Peaks at ~1350 cm⁻¹ (asymmetric S=O stretch) and ~1530 cm⁻¹ (NO₂ asymmetric stretch) .
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NMR (predicted):
Applications in Research
Medicinal Chemistry
Sulfonylated diazepanes are explored as:
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Kinase Inhibitors: The sulfonamide group mimics ATP-binding motifs in kinase active sites .
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Anticancer Agents: Nitro groups in related compounds exhibit pro-drug properties, undergoing bioreduction to cytotoxic species .
Organic Synthesis
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